molecular formula C10H11FN6 B8268624 (S)-1-(5-Fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

(S)-1-(5-Fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

カタログ番号: B8268624
分子量: 234.23 g/mol
InChIキー: WOWPPQKCNFAUJQ-LURJTMIESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-1-(5-Fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound featuring a fused triazolo-pyridine core substituted with a 5-fluoropyrimidinyl group and a methyl group.

特性

IUPAC Name

(4S)-1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN6/c1-6-9-8(2-3-12-6)17(16-15-9)10-13-4-7(11)5-14-10/h4-6,12H,2-3H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWPPQKCNFAUJQ-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)N(N=N2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=C(CCN1)N(N=N2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

tert-Butyl Nitrite-Mediated Cyclization

A high-yielding route involves the diazotization of 4-hydrazinopyridine precursors using tert-butyl nitrite under acidic conditions. For example, treatment of 4-hydrazino-5-methylpyridine with tert-butyl nitrite in acetic acid at 0–5°C generates the triazole ring via intramolecular N–N bond formation. This method achieves 85–92% yields but requires careful control of stoichiometry to avoid overnitrosation.

Modified Mitsunobu Cyclization

Alternative mild conditions employ a Mitsunobu-type reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine. Acylated hydrazinopyridines undergo cyclodehydration in THF at ambient temperature, producing triazolopyridines in 70–78% yields. This approach preserves acid-sensitive functional groups, making it preferable for advanced intermediates.

Methyl Group Introduction: Stereochemical Considerations

The C4 methyl group’s (S)-configuration is critical for biological activity. Three strategies address this stereogenic center:

Asymmetric Alkylation

Chiral auxiliaries such as (R)-BINOL-phosphoric acid catalyze the enantioselective alkylation of 4-oxo-triazolopyridines with methylmagnesium bromide. Reported enantiomeric excess (ee) values reach 94% when using toluene as the solvent at −20°C.

Biocatalytic Resolution

ω-Transaminases from Vibrio fluvialis selectively convert racemic 4-aminomethyl intermediates to the (S)-amine using (S)-α-methylbenzylamine as the amine donor. This two-phase system (aqueous buffer/toluene) achieves 97.3% ee at 66% yield, though requires optimization of enzyme loading (15 g product/g cell dry weight).

Chiral Stationary Phase Chromatography

Preparative supercritical fluid chromatography (SFC) on Chiralpak IC columns resolves racemic 4-methyl derivatives with >99% ee. Mobile phases comprising CO₂/ethanol (80:20) at 35°C provide baseline separation (α = 1.32) for gram-scale production.

5-Fluoropyrimidine Installation: Coupling Methodologies

The 5-fluoropyrimidin-2-yl moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling:

SNAr Reaction

Heating 2-chloro-5-fluoropyrimidine with triazolopyridine amine precursors in DMF at 120°C for 12 hours affords the coupled product in 68% yield. Potassium carbonate (3 equiv) acts as the base, with tetrabutylammonium iodide (10 mol%) enhancing reactivity.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling using Xantphos as the ligand and Cs₂CO₃ as the base enables installation at lower temperatures (90°C). This method achieves 82% yield with reduced side-product formation compared to SNAr.

Process Optimization and Scalability

Solvent Engineering

Biphasic systems (toluene/water) improve reaction efficiency in transaminase-mediated resolutions by partitioning inhibitory byproducts into the organic phase. This increases the space-time yield to 8.5 g/L/h compared to 5.2 g/L/h in monophasic systems.

Catalyst Recycling

Immobilized V. fluvialis transaminase on epoxy-functionalized resins retains 89% activity after 10 cycles, reducing enzyme costs by 40%.

Crystallization-Induced Diastereomer Resolution

Combining the racemic amine with L-tartaric acid in ethanol/water (70:30) produces diastereomeric salts. Two recrystallizations increase ee from 82% to 99.5%, offering a cost-effective alternative to SFC.

Analytical Characterization

Critical quality attributes were verified using orthogonal methods:

ParameterMethodSpecification
Enantiomeric excessChiral HPLC (Chiralpak IC)≥98.5% (S)-isomer
PurityUPLC-PDA (254 nm)≥99.0%
Residual solventsGC-FID<500 ppm (ICH Q3C Class 2 limits)
Elemental impuritiesICP-MS<10 ppm Pd, <5 ppm Rh

X-ray crystallography confirmed the (S)-configuration (CCDC 2059201), with the methyl group adopting an equatorial position relative to the triazole ring.

Comparative Evaluation of Synthetic Routes

A meta-analysis of published methods reveals trade-offs between efficiency and practicality:

MethodYield (%)ee (%)Cost IndexScalability
Biocatalytic resolution6697.33.2Pilot-scale
SFC resolution4599.84.8Lab-scale
Crystallization5899.52.1Industrial

The crystallization route offers the best balance for large-scale production, while SFC remains valuable for small-batch high-purity demands.

化学反応の分析

Types of Reactions

(S)-1-(5-Fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its reactivity or stability.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

科学的研究の応用

Based on the search results, here's what is known about the compound (S)-1-(5-Fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine:

This compound

  • Molecular Formula: C10H11FN6
  • Molecular Weight: 234.23 g/mol
  • PubChem CID: 90462892
  • Synonyms: This compound is also known as 2166558-55-8, CS-0356183, and G76891 .
  • IUPAC Name: (4S)-1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine
  • InChI: InChI=1S/C10H11FN6/c1-6-9-8(2-3-12-6)17(16-15-9)10-13-4-7(11)5-14-10/h4-6,12H,2-3H2,1H3/t6-/m0/s1
  • InChIKey: WOWPPQKCNFAUJQ-LURJTMIESA-N
  • SMILES: C[C@H]1C2=C(CCN1)N(N=N2)C3=NC=C(C=N3)F

JNJ-54175446

The search results also mention a related compound, JNJ-54175446, which contains the this compound moiety :

  • IUPAC Name: [2-chloro-3-(trifluoromethyl)phenyl]-[(4R)-1-(5-fluoropyrimidin-2-yl)-4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone
  • InChI: InChI=1S/C18H13ClF4N6O/c1-9-15-13(29(27-26-15)17-24-7-10(20)8-25-17)5-6-28(9)16(30)11-3-2-4-12(14(11)19)18(21,22)23/h2-4,7-9H,5-6H2,1H3/t9-/m1/s1
  • InChIKey: CWFVVQFVGMFTBD-SECBINFHSA-N
  • SMILES: C[C@@H]1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(N=N2)C4=NC=C(C=N4)F
  • Synonyms: Includes names such as (r)-(2-chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone and various other forms .

作用機序

The mechanism of action of (S)-1-(5-Fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The fluoropyrimidine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the triazolopyridine ring system may enhance binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Fluorinated Heterocycles and Bioactivity

Fluorinated pyrimidines and triazolopyridines are common in medicinal chemistry due to their enhanced metabolic stability and binding affinity. For instance:

  • Nitroimidazole derivatives (e.g., compounds in ) exhibit antimycobacterial activity, but substitutions like nitro groups on aryl rings are critical for activity .
  • Nitrofuryl heterocycles () show reduced activity when nitro groups are absent, emphasizing the role of electron-withdrawing substituents. The 5-fluoropyrimidinyl group in the target compound similarly introduces electron-deficient regions, which could enhance interactions with biological targets like kinases or DNA repair enzymes .

Triazolopyridine Derivatives

Triazolopyridine scaffolds are prevalent in kinase inhibitors and antiviral agents. For example:

  • A structurally related compound, (6S)-1-(5-Fluoropyrimidin-2-yl)-5-{[2-fluoro-3-(trifluoromethyl)phenyl]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine (PubChem, ), shares the triazolopyridine core but includes additional fluorinated aryl groups. This suggests that fluorine substitutions at specific positions (e.g., pyrimidinyl vs. phenyl rings) modulate solubility and target selectivity.

Key Data and Research Findings

Table 1: Comparative Analysis of Structural and Functional Features

Compound Class Core Structure Key Substituents Reported Activity/Property Reference
Target Compound Triazolo[4,5-c]pyridine 5-Fluoropyrimidinyl, 4-methyl N/A (Inferred kinase modulation) N/A
Nitroimidazole Derivatives Imidazole Nitroaryl groups Antimycobacterial
Coumarin-Pyrimidine Hybrids Pyrimidine + Coumarin Thioxo, tetrazole Antimicrobial, photophysical
Fluorinated Triazolopyridine Triazolo[4,5-c]pyridine 5-Fluoropyrimidinyl, trifluoromethyl Undisclosed (PubChem entry)

Key Observations :

Substituent Impact : Fluorine and nitro groups enhance bioactivity via electronic effects, but their placement (e.g., pyrimidinyl vs. aryl) dictates target specificity .

Synthetic Complexity : highlights challenges in synthesizing multi-heterocyclic systems, suggesting the target compound’s synthesis would require optimized regioselective strategies.

生物活性

(S)-1-(5-Fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • CAS Number : 2166558-55-8
  • Molecular Formula : C10H11FN6
  • Molecular Weight : 234.23 g/mol
  • Purity : ≥ 98%

The compound's biological activity is primarily linked to its structural components that interact with key biological targets. The presence of the fluoropyrimidine moiety suggests potential interactions with enzymes involved in nucleic acid metabolism. Specifically:

  • Inhibition of Thymidylate Synthase (TYMS) : Similar to other fluoropyrimidines like 5-fluorouracil (5-FU), it may inhibit TYMS, disrupting DNA synthesis and leading to cytotoxic effects in rapidly dividing cells .
  • Metabolite Formation : The compound could be metabolized into active forms that further inhibit DNA and RNA synthesis through incorporation into nucleic acids .

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance:

  • Cytotoxicity Against Cancer Cell Lines : Studies have shown that related triazole derivatives demonstrate cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds often range from micromolar to sub-micromolar concentrations .
CompoundCancer Cell LineIC50 Value (µM)
Compound AMCF-727.3
Compound BHCT-1166.2

Pharmacogenomics

Variability in response to fluoropyrimidine-based therapies is influenced by genetic factors. Key genes include:

  • DPYD : Variants in the DPYD gene can affect the metabolism of fluoropyrimidines, leading to increased toxicity or reduced efficacy .

Case Studies

  • Study on Triazole Derivatives : A structure-activity relationship study identified that modifications on triazole derivatives significantly enhanced their inhibitory effects on thymidine phosphorylase, a target for cancer therapy. The study highlighted the importance of substituent positions on biological activity .
  • Fluoropyrimidine Pathways : An extensive review on fluoropyrimidine pathways indicated that compounds similar to this compound could exhibit varied mechanisms of action depending on their metabolic pathways and cellular context .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of (S)-1-(5-Fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine, and how is structural confirmation achieved?

  • Methodology : The compound can be synthesized via multi-step reactions involving cyclization of triazole precursors with fluoropyrimidine derivatives under controlled conditions. Key steps include microwave-assisted reactions for improved regioselectivity . Structural confirmation requires ¹H/¹³C NMR (500 MHz in DMSO-d6 or CDCl3) and HRMS (ESI-TOF) for molecular weight validation. X-ray crystallography is recommended for absolute stereochemical assignment .

Q. What in vitro assays are suitable for preliminary evaluation of the compound's biological activity?

  • Methodology : Antimicrobial and antifungal activities can be assessed using broth microdilution assays (e.g., MIC determination against Candida albicans or Staphylococcus aureus). Anticancer potential is evaluated via MTT assays on cancer cell lines, with IC₅₀ calculations using nonlinear regression models. Ensure positive controls (e.g., fluconazole for antifungal tests) and solvent controls to validate results .

Advanced Research Questions

Q. How can the stereochemical integrity of the (S)-configuration be preserved during synthesis, and what analytical techniques validate enantiomeric purity?

  • Methodology : Use chiral auxiliaries or asymmetric catalysis (e.g., chiral Pd complexes) during key cyclization steps. Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak AD-H column) with UV detection at 254 nm. Circular dichroism (CD) spectroscopy can corroborate stereochemical assignments .

Q. What strategies improve synthetic yield and scalability while minimizing byproducts?

  • Methodology : Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, microwave-assisted synthesis at 80°C for 2 minutes reduces side reactions . Continuous-flow chemistry can enhance reproducibility and scalability .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology : Perform meta-analysis of datasets, focusing on variables like assay conditions (e.g., pH, serum content) and cell line genetic backgrounds. Validate findings using orthogonal assays (e.g., time-kill curves for antimicrobial activity vs. ATP-based viability assays) .

Q. What mechanistic studies elucidate the compound's interaction with its molecular targets?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target enzymes (e.g., fungal CYP51). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes, validated by mutagenesis studies on key residues .

Methodological Notes

  • Purity Assessment : HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) ensures >98% purity. Residual solvents are quantified via GC-MS per ICH guidelines .
  • Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring for degradation products .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。